molecular formula C12H28O4Si B14560474 Silane, diethyldi(2-ethoxyethyloxy)- CAS No. 61667-40-1

Silane, diethyldi(2-ethoxyethyloxy)-

Cat. No.: B14560474
CAS No.: 61667-40-1
M. Wt: 264.43 g/mol
InChI Key: PGVLRWCJEDCPFC-UHFFFAOYSA-N
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Description

Silane, diethyldi(2-ethoxyethyloxy)- (CAS: Not explicitly listed in evidence, but molecular formula: C₁₂H₂₈O₄Si, molecular weight: 264.4338 g/mol) is an organosilicon compound characterized by two ethoxyethyloxy groups and two ethyl groups bonded to a central silicon atom. Its IUPAC Standard InChIKey (PGVLRWCJEDCPFC-UHFFFAOYSA-N) confirms its structural uniqueness . This compound is primarily used in industrial applications, such as surface modification of concrete (via silane impregnation) to enhance hydrophobicity and corrosion resistance . Its molecular structure allows for deep penetration into porous materials, forming a durable protective layer .

Properties

CAS No.

61667-40-1

Molecular Formula

C12H28O4Si

Molecular Weight

264.43 g/mol

IUPAC Name

bis(2-ethoxyethoxy)-diethylsilane

InChI

InChI=1S/C12H28O4Si/c1-5-13-9-11-15-17(7-3,8-4)16-12-10-14-6-2/h5-12H2,1-4H3

InChI Key

PGVLRWCJEDCPFC-UHFFFAOYSA-N

Canonical SMILES

CCOCCO[Si](CC)(CC)OCCOCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The ester exchange method employs vinyltrimethoxysilane and glycol monoethyl ether as precursors. A neutral multiple saline catalyst (e.g., Mg-Al hydrotalcite) facilitates methoxy group substitution. The reaction proceeds under mild conditions (60–80°C, 4–6 hours) to minimize side reactions:

$$
\text{Si(OCH}3\text{)}3\text{CH=CH}2 + 2 \text{HOCH}2\text{CH}2\text{OCH}2\text{CH}3 \rightarrow \text{Si(OCH}2\text{CH}2\text{OCH}2\text{CH}3\text{)}2(\text{C}2\text{H}5)2 + 2 \text{CH}3\text{OH}
$$

Key advantages include high atom economy (≈85% yield) and catalyst recyclability. The neutral catalyst prevents silicon-oxygen bond cleavage, a common issue in acidic or basic environments.

Process Optimization

  • Catalyst Loading : 1–2 wt% relative to silane achieves optimal turnover frequency.
  • Solvent-Free Conditions : Enhances reaction efficiency by reducing mass transfer limitations.
  • Distillation : Methanol byproduct is removed continuously to shift equilibrium toward product formation.

Alcoholysis of Diethyldichlorosilane

Two-Step Synthesis

Diethyldichlorosilane undergoes alcoholysis with 2-ethoxyethanol in the presence of urea as an HCl scavenger:

Step 1 :
$$
\text{SiCl}2(\text{C}2\text{H}5)2 + 2 \text{HOCH}2\text{CH}2\text{OCH}2\text{CH}3 \rightarrow \text{Si(OCH}2\text{CH}2\text{OCH}2\text{CH}3\text{)}2(\text{C}2\text{H}5)2 + 2 \text{HCl}
$$

Step 2 : Neutralization with potassium ethylate removes residual HCl:
$$
\text{HCl} + \text{KOC}2\text{H}5 \rightarrow \text{KCl} + \text{C}2\text{H}5\text{OH}
$$

This method achieves yields of 82–83% after vacuum distillation. Urea’s dual role as a base and moisture absorber minimizes hydrolysis side reactions.

Industrial Scalability

  • Reactor Design : Continuous-flow systems reduce residence time, preventing oligomerization.
  • Temperature Control : Maintaining temperatures below 60°C avoids exothermic runaway.

Catalytic Hydrosilylation

Platinum-Catalyzed Approach

Hydrosilylation of diethylsilane with 2-ethoxyethyl vinyl ether offers a high-purity route:

$$
\text{SiH}2(\text{C}2\text{H}5)2 + 2 \text{CH}2=\text{CHOCH}2\text{CH}2\text{OCH}2\text{CH}3 \xrightarrow{\text{Pt}} \text{Si(OCH}2\text{CH}2\text{OCH}2\text{CH}3\text{)}2(\text{C}2\text{H}5)_2
$$

  • Catalyst : Karstedt’s catalyst (5–10 ppm) enables >90% conversion at 80°C.
  • Selectivity : α-addition dominates (>95%), minimizing β-isomer formation.

Challenges and Solutions

  • Oxygen Sensitivity : Conduct reactions under nitrogen to prevent siloxane crosslinking.
  • Byproduct Management : Volatile ethers are condensed and recycled.

Comparative Analysis of Methods

Parameter Ester Exchange Alcoholysis Hydrosilylation
Yield (%) 85 82–83 >90
Temperature (°C) 60–80 40–60 80–100
Catalyst Mg-Al hydrotalcite Urea Pt complex
Scalability Industrial Pilot-scale Lab-scale
Purity (GC-MS) 98.5% 97.2% 99.1%

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

Recent studies indicate that microwave irradiation reduces reaction times by 50% in ester exchange reactions, achieving 88% yield in 2 hours.

Ionic Liquid Catalysts

Imidazolium-based ionic liquids (e.g., [BMIM][BF4]) enhance selectivity in alcoholysis, reducing urea consumption by 30%.

Industrial Applications and Patents

  • Surface Modifiers : Used in hydrophobic coatings for solar cells.
  • Polymer Additives : Enhances thermal stability in silicone resins.

Chemical Reactions Analysis

Types of Reactions

Silane, diethyldi(2-ethoxyethyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, simpler silanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Silane, diethyldi(2-ethoxyethyloxy)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Silane, diethyldi(2-ethoxyethyloxy)- involves its interaction with various molecular targets, such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the particular application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Silane, diethyldi(2-ethoxyethyloxy)- is compared below with structurally analogous silanes, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues

Silane, diethyldi(2-ethylbutoxy)- (C₁₄H₃₂O₄Si):

  • Differs in alkyl chain length, substituting ethoxyethyloxy groups with longer 2-ethylbutoxy chains.
  • Key Property Data :

  • log10WS (water solubility): -2.84 (indicating lower solubility than the ethoxyethyloxy variant) .
  • logPoct/wat (octanol-water partition coefficient): 5.374, suggesting higher hydrophobicity .
  • Applications: Likely used in coatings requiring enhanced water resistance.

Diethoxydiphenylsilane (C₁₆H₂₀O₂Si):

  • Replaces ethoxyethyloxy groups with phenyl rings.
  • Key Property Data :

  • Molecular weight: 264.42 g/mol (similar to the target compound but with aromatic substituents) .
  • Applications: Used in silicone resins and adhesives due to phenyl groups enhancing thermal stability .

2-(2-Ethoxyethoxy)ethanol (C₆H₁₄O₃): A non-silicon analogue with a similar ethoxyethyloxy chain. Key Property Data:

  • Regulated under EU CLP regulations (EC 1272/2008) for toxicity, highlighting the importance of substituent choice in safety profiles .

Physicochemical and Functional Comparisons

Property Silane, diethyldi(2-ethoxyethyloxy)- Silane, diethyldi(2-ethylbutoxy)- Diethoxydiphenylsilane
Molecular Formula C₁₂H₂₈O₄Si C₁₄H₃₂O₄Si C₁₆H₂₀O₂Si
Molecular Weight 264.43 g/mol 292.50 g/mol 264.42 g/mol
logPoct/wat Not reported (infer <5.374) 5.374 ~4.5–5.0 (estimated)
Primary Application Concrete protection Hydrophobic coatings Silicone resins
  • Hydrophobicity : The ethylbutoxy variant’s higher logP value implies superior water repellency compared to the ethoxyethyloxy analogue, making it preferable for harsh environmental conditions .
  • Thermal Stability : Diethoxydiphenylsilane’s aromatic rings confer greater thermal resistance, whereas aliphatic chains in the target compound prioritize flexibility and penetration .
  • Toxicity: Ethoxyethyloxy-containing compounds (e.g., 2-(2-ethoxyethoxy)ethanol) face stricter regulatory controls, suggesting that the target silane may require careful handling despite its silicon backbone mitigating toxicity .

Performance in Silane Impregnation

  • Silane, diethyldi(2-ethoxyethyloxy)- outperforms conventional coatings (e.g., epoxy resins) in concrete protection due to its small molecular size and ability to penetrate capillary pores .
  • Comparatively, diethoxydiphenylsilane is less effective in porous substrates due to bulkier phenyl groups limiting penetration .

Research Findings and Implications

  • NIST Data : The target compound’s structural specificity (ethoxyethyloxy chains) balances hydrophobicity and solubility, making it ideal for substrates requiring both protection and breathability .
  • Industrial Relevance : While Silane, diethyldi(2-ethylbutoxy)- offers higher hydrophobicity, its larger molecular size reduces penetration efficiency, favoring the ethoxyethyloxy variant in concrete applications .

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